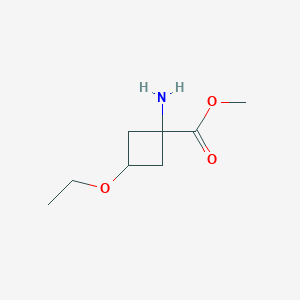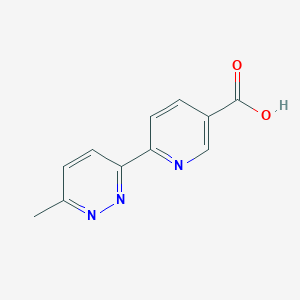
Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is a cyclobutane derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a carboxylate group attached to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylate group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving cyclobutane derivatives.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and carboxylate groups can participate in various chemical interactions. The exact molecular pathways and targets are still under investigation, highlighting the need for further research.
Comparison with Similar Compounds
Similar Compounds
Rel-methyl (1s,3s)-3-formylcyclobutane-1-carboxylate: A compound with a formyl group instead of an amino group.
Rel-methyl (1s,3s)-3-hydroxycyclohexane-1-carboxylate: A cyclohexane derivative with a hydroxy group.
Uniqueness
Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is unique due to its combination of functional groups and the cyclobutane ring structure. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 1-amino-3-ethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-6-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
RADXWMGXUIEDID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)




![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)




![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)


